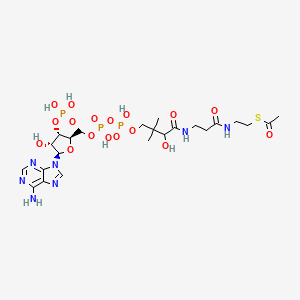

Acetyl coenzyme A sodium salt

Description

Properties

Molecular Formula |

C23H38N7O17P3S |

|---|---|

Molecular Weight |

809.6 g/mol |

IUPAC Name |

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] ethanethioate |

InChI |

InChI=1S/C23H38N7O17P3S/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38)/t13-,16-,17-,18?,22-/m1/s1 |

InChI Key |

ZSLZBFCDCINBPY-KMYLAXNMSA-N |

SMILES |

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Isomeric SMILES |

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Synonyms |

Acetyl CoA Acetyl Coenzyme A Acetyl-CoA CoA, Acetyl Coenzyme A, Acetyl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Acetyl Coenzyme A Sodium Salt (CAS 102029-73-2)

High-Purity Metabolic Cofactor for Epigenetic & Bioenergetic Research

Executive Summary

Acetyl Coenzyme A (Acetyl-CoA) is the central node of carbon metabolism, bridging glycolysis, lipid biosynthesis, and the Krebs cycle.[1] While often supplied as a lithium salt for chemical stability, the Sodium Salt (CAS 102029-73-2) is the preferred reagent for biologically sensitive applications where lithium ion toxicity or interference with signal transduction pathways (e.g., inositol monophosphatase inhibition) poses a risk to experimental integrity.

This guide provides a rigorous technical overview of Acetyl-CoA Sodium Salt, focusing on its physicochemical stability, handling protocols to prevent thioester hydrolysis, and validated analytical methods for drug discovery applications.

Physicochemical Characterization

The sodium salt of Acetyl-CoA is a hygroscopic, crystalline powder. Unlike the free acid, which is unstable, the sodium salt offers a balance of solubility and shelf-life, provided strict pH control is maintained.

Table 1: Core Technical Specifications

| Property | Specification |

| CAS Number | 102029-73-2 |

| Chemical Formula | C₂₃H₃₆N₇O₁₇P₃S[2][3][4][5][6] · xNa (Typically Trisodium) |

| Molecular Weight | ~809.57 g/mol (Free Acid Basis); ~875.52 g/mol (Trisodium) |

| Solubility | Water: > 50 mg/mL; PBS (pH 7.2): ~10 mg/mL |

| UV Absorbance | |

| Appearance | White to off-white lyophilized powder |

| Storage | -20°C, Desiccated, Argon/Nitrogen overlay recommended |

Mechanistic Biochemistry & Signaling

Acetyl-CoA is not merely a metabolic fuel; it is a signaling metabolite that dictates cell fate through protein acetylation.

The Metabolic Hub

The molecule serves as the obligate acetyl donor for Histone Acetyltransferases (HATs), linking metabolic status (high glucose/fatty acids) directly to chromatin remodeling and gene transcription.

Figure 1: Acetyl-CoA acts as the central acetyl donor for bioenergetics and epigenetics. Note the high susceptibility to hydrolysis at alkaline pH.

Critical Handling & Stability Protocols

Expert Insight: The high-energy thioester bond (

Reconstitution & Storage Strategy

Many commercial failures in HAT assays or metabolic flux studies stem from improper stock preparation.

-

Solvent Choice: Reconstitute in distilled water or 50 mM MES buffer (pH 6.0) .

-

Why? Acetyl-CoA is most stable at pH 4–6. Reconstituting in basic buffers (Tris pH 8.0) immediately initiates thioester hydrolysis.

-

-

Concentration: Prepare a high-concentration stock (e.g., 10 mM or 10 mg/mL).

-

Why? Higher concentrations are self-buffering and less prone to oxidative degradation than dilute solutions.

-

-

Aliquot & Freeze:

-

Flash freeze single-use aliquots in liquid nitrogen.

-

Store at -80°C (preferred) or -20°C.

-

Never subject to repeated freeze-thaw cycles (>2 cycles results in >10% degradation).

-

The "Lithium vs. Sodium" Decision

-

Use Sodium Salt (CAS 102029-73-2) when:

-

Performing assays on live cells sensitive to Li+ (e.g., yeast, specific neuronal cultures).

-

Studying enzymes inhibited by lithium (e.g., phosphoglucomutase, inositol monophosphatase).

-

-

Use Lithium Salt when:

-

Long-term chemical stability in solution is the only priority and biological compatibility is secondary (Li+ salts are slightly more stable in solution).

-

Analytical Validation: Citrate Synthase Assay

To verify the integrity of your Acetyl-CoA Sodium Salt stock before critical experiments, use the Citrate Synthase (CS) coupled assay. This is the gold standard for functional validation.

Principle

Citrate Synthase condenses Acetyl-CoA with Oxaloacetate to form Citrate and free CoA-SH.[7] The free thiol (CoA-SH) reacts with DTNB (Ellman's Reagent) to produce TNB, a yellow product measurable at 412 nm.[7]

Workflow Protocol

Figure 2: Step-by-step validation workflow using the Citrate Synthase/DTNB method.

Calculation

Note: IfApplications in Drug Discovery[9]

HAT Inhibitor Screening

Acetyl-CoA is the essential cofactor for Histone Acetyltransferase (HAT) assays.

-

Protocol Note: Because HATs have weak

values for Acetyl-CoA (often

Metabolic Flux Analysis

In metabolic engineering, Acetyl-CoA sodium salt is used as a standard for HPLC/MS calibration.

-

HPLC Method:

-

Column: C18 Reverse Phase.

-

Mobile Phase: 100 mM Sodium Phosphate (pH 5.0) / Methanol gradient.

-

Detection: UV 260 nm.

-

Tip: Acidify samples immediately with perchloric acid to preserve Acetyl-CoA levels during extraction.

-

References

-

Tylichová, M., et al. (2010). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. Molecules, 15(1), 269-281. Retrieved from [Link]

- Basu, S.S., & Blair, I.A. (2011). SI stable isotope dilution LC-MS analysis of Acetyl-CoA.

-

Pietrocola, F., et al. (2015). Acetyl Coenzyme A: A Central Metabolite and Second Messenger. Cell Metabolism, 21(6), 805-821. Retrieved from [Link]

Sources

Molecular weight and formula of Acetyl-CoA sodium salt

Molecular Characterization, Stability Profiling, and Application Protocols[1][2]

Executive Summary

Acetyl-Coenzyme A (Acetyl-CoA) is the central thioester intermediate in cellular metabolism, bridging glycolysis, lipid biosynthesis, and epigenetic regulation.[1][2][3][4][5][6][7][8][9][10][11][12] While the free acid form is often cited in theoretical contexts, the sodium salt (specifically the trisodium salt) is the reagent of choice for aqueous biological assays due to its superior solubility and pH compatibility.[1][2] This guide provides a rigorous technical analysis of Acetyl-CoA sodium salt, focusing on its precise molecular weight, stability constraints, and standardized preparation protocols for drug discovery and metabolic research.[1][2]

Part 1: Molecular Identity & Physicochemical Properties[10]

The distinction between the free acid and the salt form is critical for stoichiometric calculations in enzymatic assays. Researchers often miscalculate concentrations by using the free acid molecular weight for the salt form reagent.[1]

1.1 Comparative Physicochemical Data

The following table consolidates the essential data for the Trisodium Salt, which is the standard commercial preparation for high-purity applications.

| Property | Acetyl-CoA (Free Acid) | Acetyl-CoA (Trisodium Salt) |

| Molecular Formula | ||

| Molecular Weight | 809.57 g/mol | 875.52 g/mol (anhydrous basis) |

| CAS Number | 72-89-9 | 102029-73-2 (Trisodium)55672-92-9 (Generic Na salt) |

| Appearance | White to faint yellow powder | White, hygroscopic powder |

| Solubility | Poor in water; requires pH adj.[1][2][8][10] | High (>50 mg/mL) in water/PBS |

| 260 nm | 258-260 nm |

Critical Note on Hydration:

Commercial preparations are often supplied as hydrates (

1.2 Structural Configuration

The sodium salt stabilizes the phosphate groups on the 3'-phosphate-ADP moiety.[1][2][10] The high-energy thioester bond (

Part 2: Stability & Handling (The Expertise Pillar)[1][2][8][10]

The thioester bond in Acetyl-CoA is thermodynamically unstable, with a standard free energy of hydrolysis (

2.1 Mechanisms of Degradation[1]

-

Alkaline Hydrolysis: The thioester bond is highly labile at pH > 8.[1]0. In alkaline conditions, hydroxide ions attack the carbonyl carbon, releasing free Coenzyme A (CoASH) and acetate.[2][8]

-

Oxidation: The adenine moiety is stable, but if the thioester hydrolyzes, the resulting free thiol (-SH) on CoASH can oxidize to form disulfide dimers, rendering the co-factor inactive for transferase assays.[1][2][8]

2.2 Storage Recommendations

-

Solid State: Store desiccated at -20°C. Stable for >2 years if protected from moisture.[1][2][10]

-

Aqueous Solution:

Part 3: Preparation & Solubility Protocol (The Trustworthiness Pillar)[1][2][8][10]

This protocol ensures the generation of a validated stock solution suitable for HAT (Histone Acetyltransferase) assays or metabolic profiling.[1][2][8]

3.1 Materials

3.2 Step-by-Step Workflow

Figure 1: Validated workflow for the preparation of Acetyl-CoA stock solutions.

3.3 Concentration Verification Formula

Do not assume the weighed mass is 100% active Acetyl-CoA due to salt/hydration weight.[1][10]

-

Note: The ratio of

should be approximately 2.5 .[1][2][8][10] A lower ratio indicates hydrolysis (presence of free CoASH absorbs higher at 232 nm relative to 260 nm) [2].[2][8]

Part 4: Biological Context & Applications[1][2][6][13]

Acetyl-CoA Sodium Salt is the primary substrate for in vitro acetylation assays.[1][10] Its solubility allows for high-concentration stocks required to saturate enzymes with high

4.1 Metabolic Signaling Hub

Acetyl-CoA serves as the donor of acetyl groups for both energy metabolism and signal transduction.[1][4][10]

Figure 2: The central role of Acetyl-CoA in linking catabolism (energy production) with anabolism and epigenetic regulation.[1][2][8][10]

4.2 Application in Drug Discovery[1]

-

HAT Assays: Used to screen inhibitors of Histone Acetyltransferases (e.g., p300/CBP).[1][2][8] The sodium salt is preferred over lithium salts in these assays if the enzyme is sensitive to

, although -

Metabolic Flux Analysis: Used as a standard for LC-MS/MS quantification of intracellular pools.[1][10]

References

-

Sigma-Aldrich.[1][2][8][10][13] Acetyl Coenzyme A Trisodium Salt Product Information. Retrieved from [1][2][8][10]

-

Cayman Chemical.[8] Acetyl-Coenzyme A (sodium salt) Product Insert. Retrieved from [1][2][8][10]

-

PubChem.[8] Acetyl-CoA Compound Summary. National Library of Medicine. Retrieved from [1][2][8][10]

-

AbMole BioScience. Acetyl Coenzyme A trisodium Technical Data. Retrieved from [1][2][8][10]

-

Pietrocola, F., et al. "Acetyl coenzyme A: a central metabolite and second messenger." Cell Metabolism (2015).[1][2][8][10]

Sources

- 1. Acetyl-CoA - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. abmole.com [abmole.com]

- 4. Difference Between Acyl-CoA and Acetyl-CoA in Metabolism - Creative Proteomics [creative-proteomics.com]

- 5. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding Acetyl-CoA and Acyl-CoA: The Key Players in Metabolism - Oreate AI Blog [oreateai.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Acetyl coenzyme A sodium salt | C23H38N7NaO17P3S | CID 16218868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. acetyl CoA | C23H38N7O17P3S | CID 444493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. What are the differences between acetyl CoA and Acyl CoA? | AAT Bioquest [aatbio.com]

- 12. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Biological Role of Acetyl Coenzyme A Sodium Salt in the Krebs Cycle

An In-Depth Technical Guide for Research & Drug Development

Executive Summary

Acetyl Coenzyme A (Acetyl CoA) is the central metabolic currency of the cell, linking glycolysis, lipid oxidation, and amino acid catabolism to the Krebs cycle (TCA cycle).[1][2][3][4][5] In the context of experimental research and drug development, Acetyl Coenzyme A Sodium Salt serves as the critical exogenous reagent used to interrogate these pathways.[6]

This guide bridges the gap between the reagent (the sodium salt used on the bench) and the metabolite (the thioester driving the cell).[4] It details the mechanistic entry of Acetyl CoA into the TCA cycle, its role as a sentinel for metabolic state, and provides validated protocols for using the sodium salt in mitochondrial toxicity screening and enzymatic assays.

The Reagent: Acetyl Coenzyme A Sodium Salt

To study the Krebs cycle in vitro, researchers utilize the sodium salt form of Acetyl CoA due to its enhanced stability and solubility compared to the free acid.

1.1 Physical & Chemical Properties[4][7]

-

Compound: Acetyl Coenzyme A Sodium Salt (typically Trisodium)[4][7][8]

-

Solubility: Highly soluble in water (>50 mg/mL).[4]

-

Stability Profile:

1.2 The "Permeability Paradox"

A critical distinction for experimental design is that Acetyl CoA is membrane-impermeable .

-

In Vivo: It acts in distinct, non-equilibrating pools (mitochondrial vs. cytosolic vs. nuclear).[4] It cannot cross the inner mitochondrial membrane (IMM) or the plasma membrane.[4]

-

In Vitro Application: Because it cannot enter intact cells, Acetyl CoA Sodium Salt is exclusively used in:

Mechanistic Integration: The Krebs Cycle "Ignition"

The biological utility of Acetyl CoA lies in its high-energy thioester bond (

2.1 The Citrate Synthase Reaction

The entry point is catalyzed by Citrate Synthase (CS) , the pacemaker enzyme of the cycle.[4][10]

-

Mechanism: The hydrolysis of the thioester bond provides the thermodynamic drive to fuse the 2-carbon acetyl group with the 4-carbon oxaloacetate, forming the 6-carbon citrate.

-

Regulation: This step is irreversible under physiological conditions and is allosterically inhibited by high ratios of [ATP]/[ADP] and [NADH]/[NAD+], signaling a high-energy state.[4]

2.2 Pathway Visualization

The following diagram illustrates the flow of carbon from Acetyl CoA into the cycle and the subsequent generation of reducing equivalents (NADH, FADH2).[2]

Figure 1: The Krebs Cycle flux initiated by Acetyl CoA.[3][4][10] Note the irreversible entry point at Citrate Synthase.

Beyond Energy: Anaplerosis & Drug Targets

In drug development, Acetyl CoA is not just a fuel; it is a signaling node.

3.1 Metabolic Flexibility & Cancer (The Warburg Effect)

Cancer cells often divert Citrate out of the mitochondria to the cytosol via the Citrate-Malate Shuttle.[4] Once in the cytosol, ATP-Citrate Lyase (ACLY) converts it back to Acetyl CoA for:

-

Fatty Acid Synthesis: Membrane biogenesis for rapidly dividing cells.[4]

-

Histone Acetylation: Epigenetic regulation of oncogenes.

Therapeutic Strategy: Drugs targeting ACLY or the mitochondrial pyruvate carrier (MPC) aim to starve the cytosolic Acetyl CoA pool, limiting tumor growth.[4]

3.2 Comparison of Metabolic States

| Metabolic State | Acetyl CoA Source | Primary Fate | Key Biomarker |

| Fed State | Glycolysis (Pyruvate) | Lipid Synthesis (Cytosolic) | High Malonyl-CoA |

| Fasting | Fatty Acid Oxidation | Ketogenesis / ATP | High Ketone Bodies |

| Hypoxia/Cancer | Glutamine (Reductive Carboxylation) | Lipid Synthesis | High Citrate Export |

Experimental Protocol: Citrate Synthase Activity Assay

This is the industry-standard assay using Acetyl CoA Sodium Salt to quantify mitochondrial mass or assess mitochondrial toxicity.

Principle:

Acetyl CoA + Oxaloacetate + DTNB

4.1 Reagents Preparation

-

Assay Buffer: 100 mM Tris-HCl, pH 8.1, 0.1% Triton X-100 (to permeabilize membranes).

-

Substrate A (DTNB): 1 mM 5,5’-Dithiobis(2-nitrobenzoic acid) in buffer.

-

Substrate B (Acetyl CoA): 10 mM Acetyl CoA Sodium Salt in

. Note: Prepare fresh or thaw single-use aliquot on ice. -

Start Reagent (Oxaloacetate): 10 mM Oxaloacetate in buffer.

4.2 Workflow Diagram

Figure 2: Kinetic workflow for Citrate Synthase activity quantification.

4.3 Step-by-Step Procedure

-

Sample Prep: Lyse cells/tissue in Assay Buffer. Centrifuge at 10,000 x g for 10 min at 4°C. Collect supernatant.

-

Blanking: In a cuvette or 96-well plate, add 10 µL sample + 180 µL Reaction Mix (Buffer + DTNB + Acetyl CoA).

-

Baseline: Monitor Absorbance at 412 nm for 2 minutes to ensure no non-specific deacetylation occurs.

-

Reaction: Add 10 µL of Oxaloacetate to start the reaction.

-

Measurement: Immediately measure OD412 every 20 seconds for 5 minutes.

-

Calculation:

[4][10][11]- [4]

References

-

Pietrocola, F., et al. (2015).[4] Acetyl Coenzyme A: A Central Metabolite and Second Messenger. Cell Metabolism.[4][5][6][12] Retrieved from [Link]

-

Srere, P. A. (1969).[4] Citrate Synthase. Methods in Enzymology. Retrieved from [Link]

-

Wellen, K. E., et al. (2009).[4] ATP-Citrate Lyase Links Cellular Metabolism to Histone Acetylation. Science. Retrieved from [Link]

Sources

- 1. Metabolic and Cellular Compartments of Acetyl-CoA in the Healthy and Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 3. Acetyl-CoA - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Acetyl coenzyme A sodium salt | C23H38N7NaO17P3S | CID 16218868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. Mitochondrial Enzyme Activities Protocol [protocols.io]

- 10. cellbiologics.com [cellbiologics.com]

- 11. sciencellonline.com [sciencellonline.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure Analysis of Acetyl Coenzyme A Sodium Salt

For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical structure of Acetyl Coenzyme A (Acetyl-CoA) sodium salt is paramount. This pivotal molecule sits at the crossroads of numerous metabolic pathways, making its structural integrity a critical factor in a vast array of biological research and therapeutic development.[1][2] This guide provides an in-depth analysis of Acetyl-CoA's structure, the methodologies for its characterization, and insights into its handling and stability.

The Central Role of Acetyl-CoA in Cellular Metabolism

Acetyl-CoA is a fundamental metabolite involved in cellular energy production, biosynthesis, and signaling.[3][4][5] Its primary function is to convey the acetyl group to the citric acid cycle (Krebs cycle) for oxidation and energy generation.[1] Furthermore, it serves as a crucial precursor for the synthesis of fatty acids, cholesterol, and ketone bodies.[1][6] The molecule's participation in protein acetylation also highlights its role in epigenetic regulation.[4] Given its central role, the precise analysis of its chemical structure is essential for accurate biological and pharmacological studies.

Deconstructing the Molecular Architecture of Acetyl-CoA

Acetyl Coenzyme A is a complex molecule composed of three distinct moieties: an adenosine triphosphate (ATP) derivative, pantothenic acid (Vitamin B5), and cysteamine. The sodium salt form enhances its stability and solubility in aqueous solutions for experimental use.

-

Adenosine Triphosphate (ATP) Core: The backbone of Acetyl-CoA is an adenosine triphosphate molecule.[][8][9][10][11] This consists of an adenine base, a ribose sugar, and three phosphate groups.[][8] The linkage of these components forms the structural foundation upon which the rest of the molecule is built.

-

Pantothenic Acid (Vitamin B5) Linker: Pantothenic acid is connected to the ATP core. This vitamin is an essential nutrient that organisms use to synthesize Coenzyme A.

-

Cysteamine Terminus with a Reactive Thiol Group: The pantothenic acid moiety is further linked to cysteamine. The terminal sulfhydryl (-SH) group of cysteamine is the chemically reactive site of the molecule. It is this thiol group that forms a high-energy thioester bond with an acetyl group. This bond is what makes Acetyl-CoA an excellent donor of the acetyl group in biochemical reactions.

Below is a diagram illustrating the interconnectedness of these components.

Sources

- 1. Acetyl-CoA - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]

- 5. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Vital Role of Acetyl Coenzyme a in Metabolism - Oreate AI Blog [oreateai.com]

- 8. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 9. Adenosine triphosphate (ATP) | Definition, Structure, Function, & Facts | Britannica [britannica.com]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. Adenosine Triphosphate [bristol.ac.uk]

Navigating the Nucleophile: A Technical Guide to Acetyl-CoA Free Acid vs. Sodium Salt in Research and Drug Development

In the intricate landscape of cellular metabolism and epigenetic regulation, Acetyl-Coenzyme A (Acetyl-CoA) stands as a cornerstone molecule. Its role as the primary donor of acetyl groups is fundamental to a vast array of biochemical reactions, from the citric acid cycle to the post-translational modification of proteins.[1] For the researcher, scientist, and drug development professional, the choice of reagent is paramount to the integrity and reproducibility of experimental outcomes. This guide provides an in-depth technical exploration of the two most common commercial forms of this critical substrate: Acetyl-CoA free acid and its sodium salt.

The decision to use one form over the other is not trivial and can have significant implications for experimental design, data interpretation, and overall project success. Here, we will dissect the core differences between these two forms, moving beyond a simple cataloging of properties to an expert analysis of the causality behind experimental choices.

The Fundamental Distinction: A Physicochemical Perspective

At its core, the difference between Acetyl-CoA free acid and its sodium salt lies in the counter-ion associated with the phosphate groups of the Coenzyme A moiety. This seemingly minor variation gives rise to distinct physicochemical properties that influence their handling, stability, and application.

The Acetyl-CoA molecule possesses multiple phosphate groups, which are acidic. In the free acid form, these phosphate groups are protonated. In the sodium salt form, these protons are replaced by sodium ions. This fundamental difference has a cascading effect on the molecule's behavior in solution.

Solubility and Solution pH

The most immediate practical difference between the two forms is their behavior upon dissolution in unbuffered water.

-

Acetyl-CoA Free Acid: As the name implies, this form will generate an acidic solution upon dissolution in water. The extent of the pH drop will depend on the concentration. This inherent acidity can be a double-edged sword. While it can enhance stability against hydrolysis of the thioester bond, it can also be detrimental to enzymes or cellular systems that require a neutral pH for optimal activity and integrity.

-

Acetyl-CoA Sodium Salt: This form is typically a trisodium salt, which will yield a solution closer to a neutral pH. This makes it a more convenient "out-of-the-box" choice for many standard biological assays that are conducted at or near physiological pH (typically 7.2-7.4). However, the introduction of sodium ions can, in some specific cases, influence enzyme kinetics.

The following table summarizes the key physicochemical properties:

| Property | Acetyl-CoA Free Acid | Acetyl-CoA Sodium Salt | Rationale and Implications |

| Molecular Formula | C₂₃H₃₈N₇O₁₇P₃S | C₂₃H₃₅N₇Na₃O₁₇P₃S | The presence of sodium ions in the salt form increases the molecular weight. |

| Molecular Weight | ~809.6 g/mol | ~875.5 g/mol | Accurate concentration determination requires using the correct molecular weight for the specific form. |

| pH of Aqueous Solution | Acidic | Near-neutral | The free acid requires careful buffering for use in most biological assays. The sodium salt is more convenient for direct use in neutral pH buffers. |

| Solubility in Water | High | High (e.g., 50 mg/mL)[2] | Both forms are readily soluble in aqueous solutions, a critical feature for biochemical assays. |

Stability and Storage: A Tale of Two Forms

The thioester bond in Acetyl-CoA is energy-rich and, consequently, susceptible to hydrolysis. The rate of this hydrolysis is highly dependent on pH and temperature.

-

As a Solid: Both the free acid and the sodium salt are supplied as lyophilized powders and should be stored desiccated at -20°C.[2] In this state, they are stable for extended periods.

-

In Solution: The stability of Acetyl-CoA in solution is a critical consideration for experimental design. Aqueous solutions are generally stable for no longer than two weeks when stored at -20°C.[2] The pH of the solution plays a crucial role in its longevity. Acetyl-CoA is most stable in moderately acidic solutions (pH 3.5-5).[2] In this pH range, aqueous solutions can even be heated to 100°C without significant decomposition.[2] Conversely, hydrolysis is more rapid in alkaline solutions and also occurs in strongly acidic conditions.[2][3]

This pH-dependent stability profile informs the choice between the free acid and the sodium salt:

-

Acetyl-CoA Free Acid: The inherent acidity of a stock solution prepared in water can be advantageous for long-term storage, as it naturally resides in a more stable pH range. However, this necessitates careful neutralization and buffering before use in an assay. A recommended storage buffer is 50 mM sodium acetate, pH 5.0.[3]

-

Acetyl-CoA Sodium Salt: While more convenient for immediate use, a stock solution prepared in neutral water or buffer will be slightly less stable over the long term compared to an acidic stock of the free acid. For this reason, it is crucial to prepare fresh solutions or use aliquots that have been stored at -20°C for no more than two weeks.[2] Minimizing freeze-thaw cycles is also recommended to maintain the integrity of the reagent.[3]

The workflow for preparing and storing Acetyl-CoA solutions is critical for experimental success.

Caption: Workflow for the proper storage and preparation of Acetyl-CoA solutions.

Application in the Laboratory: Causality Behind Experimental Choices

The decision to use Acetyl-CoA free acid or its sodium salt is ultimately driven by the specific requirements of the experiment. Here, we explore the rationale behind these choices in common research applications.

Enzymatic Assays: The Importance of a Controlled Environment

In enzymatic assays, maintaining a stable pH and a defined ionic strength is critical for obtaining reliable kinetic data.

-

Histone Acetyltransferases (HATs) and other Acyltransferases: These enzymes catalyze the transfer of the acetyl group from Acetyl-CoA to a substrate, such as a histone protein.[4] These assays are typically performed at a physiological pH (e.g., 7.4-8.0).

-

Why the Sodium Salt is Often Preferred: The sodium salt of Acetyl-CoA is the more convenient choice for these assays. It can be directly dissolved in the assay buffer without significantly altering the pH. This simplifies the experimental setup and reduces the risk of enzyme inactivation due to pH fluctuations.

-

Considerations for the Free Acid: If using the free acid, it is imperative to dissolve it in a buffer and adjust the pH to the desired value for the assay. Failure to do so will result in an acidic reaction mixture, which could inhibit or denature the enzyme, leading to inaccurate results.

-

The Counter-Ion Effect: While convenient, the use of the sodium salt introduces sodium ions into the reaction. At the concentrations typically used for Acetyl-CoA in enzyme kinetics studies, the effect of the sodium counter-ion is generally considered negligible. However, for enzymes that are particularly sensitive to specific cations, this could be a consideration. In such cases, a different salt form (e.g., lithium salt) or a carefully buffered solution of the free acid might be preferable. Some studies have shown that monovalent cations can influence the activity of certain enzymes, such as acetyl-CoA synthetase.

-

Drug Discovery and High-Throughput Screening (HTS)

In the context of drug discovery, the selection of reagents for HTS campaigns must prioritize consistency, convenience, and the avoidance of artifacts.

-

Why the Sodium Salt is the Standard: For large-scale screening of compound libraries against enzymes like HATs, the sodium salt of Acetyl-CoA is almost universally the preferred choice. Its ease of use in preparing large volumes of master mixes for robotic liquid handlers is a significant advantage. The near-neutral pH of its stock solutions minimizes the need for complex buffering schemes in the assay plates.

-

The Importance of Lot-to-Lot Consistency: In drug development, it is crucial to ensure that the choice of salt form remains consistent throughout the project lifecycle, from initial screening to lead optimization and preclinical studies.[5] Switching between the free acid and the sodium salt could introduce variability that might be misinterpreted as a compound effect.

Cell-Based Assays and Metabolomics

In studies involving live cells or the analysis of cellular metabolites, the choice of Acetyl-CoA form can be influenced by the experimental goals.

-

Exogenous Supplementation: When supplementing cell culture media with Acetyl-CoA (though its cell permeability is limited), the sodium salt is generally used to avoid drastic changes in the media's pH, which could be toxic to the cells. In some cases, sodium acetate is used as a cell-permeable precursor to intracellular Acetyl-CoA.[6]

-

Metabolite Quantification and Mass Spectrometry: For quantitative mass spectrometry-based metabolomics, the purity and accurate concentration of the Acetyl-CoA standard are of utmost importance. While both forms can be used to generate standard curves, it is critical to account for the different molecular weights. The presence of sodium adducts is a common observation in mass spectrometry, and using the sodium salt as a standard can sometimes simplify the interpretation of the resulting spectra. However, for highly sensitive applications, the use of isotopically labeled internal standards is the most robust approach for accurate quantification, mitigating variability from either form.[7]

Protocols and Self-Validating Systems: Ensuring Experimental Integrity

The reliability of any experiment involving Acetyl-CoA hinges on the quality of the reagent. Therefore, incorporating self-validating steps into your protocols is essential.

Protocol: Accurate Concentration Determination of Acetyl-CoA Stock Solutions

Due to the hygroscopic nature of lyophilized powders and the potential for degradation, the concentration of a freshly prepared Acetyl-CoA solution should always be verified.

Methodology:

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of Acetyl-CoA (either free acid or sodium salt).

-

Dissolve the powder in a known volume of a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0 for the sodium salt, or 50 mM sodium acetate, pH 5.0 for the free acid for storage).[3]

-

Ensure the solid is completely dissolved.

-

-

Spectrophotometric Measurement:

-

Using a UV-transparent cuvette, measure the absorbance of the solution at 260 nm.

-

Use the same buffer as a blank.

-

-

Concentration Calculation:

-

Use the Beer-Lambert law (A = εbc) to calculate the concentration.

-

The molar extinction coefficient (ε) for Acetyl-CoA at 260 nm in water is approximately 16,400 M⁻¹cm⁻¹.[2]

-

Concentration (M) = Absorbance / (16,400 * path length in cm)

-

Self-Validation: This simple and rapid measurement ensures that the concentration of your stock solution is accurate, which is fundamental for all subsequent experiments, especially enzyme kinetics.

Protocol: Quality Control of Acetyl-CoA by HPLC

To assess the integrity of your Acetyl-CoA and check for the presence of degradation products like free Coenzyme A (CoA), High-Performance Liquid Chromatography (HPLC) can be employed.

Methodology:

-

Sample Preparation:

-

Dilute a small aliquot of your Acetyl-CoA stock solution in the mobile phase.

-

Prepare standards of Acetyl-CoA and CoA for comparison.

-

-

HPLC Analysis:

-

Use a C18 reverse-phase column.

-

Employ a suitable mobile phase, often a buffered aqueous solution with an organic modifier like acetonitrile.

-

Detect the eluting compounds using a UV detector at 260 nm.

-

-

Data Analysis:

-

Compare the retention time of the peak in your sample to the Acetyl-CoA standard.

-

Look for a peak that co-elutes with the CoA standard, which would indicate degradation.

-

The peak area can be used to quantify the relative amounts of Acetyl-CoA and CoA.[8]

-

Self-Validation: This method provides a direct measure of the purity of your Acetyl-CoA solution, giving you confidence that you are using a high-quality reagent.

Caption: A self-validating workflow for using Acetyl-CoA in enzymatic assays.

Conclusion: A Strategic Choice for Robust Science

The choice between Acetyl-CoA free acid and its sodium salt is more than a matter of convenience; it is a strategic decision that can impact the efficiency and validity of your research.

-

Acetyl-CoA sodium salt is the pragmatic choice for most standard applications, particularly in high-throughput settings, due to its ease of use and near-neutral pH in solution.

-

Acetyl-CoA free acid offers potentially greater long-term stability in its acidic stock solution and provides an option for experiments where the introduction of sodium ions is a concern. However, it requires more careful handling and pH adjustment before use.

As a Senior Application Scientist, my recommendation is to prioritize consistency. Whichever form you choose, use it consistently throughout your project. Always verify the concentration of your stock solutions and be mindful of the inherent instability of the thioester bond. By understanding the fundamental differences and implementing robust quality control measures, you can ensure that your use of this vital metabolite leads to reliable and reproducible scientific insights.

References

-

Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. (2017). In Probe Development and Drug Discovery. National Center for Biotechnology Information. Available at: [Link]

- Acetyl Coenzyme A Trisodium Salt Product Inform

- Acetyl-Coenzyme A Assay Kit (MAK039) Technical Bulletin. (n.d.). Sigma-Aldrich.

-

Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. (2017). Molecules, 22(8), 1325. Available at: [Link]

- Acetyl Coenzyme A Assay Kit (MAK566) Technical Bulletin. (n.d.). Sigma-Aldrich.

- Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation. (2018). In Methods in Molecular Biology. Humana Press.

- Characterization of acetyl-CoA synthetase kinetics and ATP-binding. (n.d.).

-

Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. (2017). Molecules, 22(8), 1325. Available at: [Link]

- Acetylation Assays Using Acetyl CoA. (n.d.). Revvity.

-

A Class of Reactive Acyl-CoA Species Reveals the Non-Enzymatic Origins of Protein Acylation. (2015). Cell Metabolism, 22(4), 689-701. Available at: [Link]

-

Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. (2018). ACS Omega, 3(7), 8046-8057. Available at: [Link]

-

Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A. (2017). Analytical Chemistry, 89(8), 4620-4627. Available at: [Link]

-

Salt Selection in Drug Development. (2010). Pharmaceutical Technology, 34(10). Available at: [Link]

- Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. (2017).

- Acetyl CoA Synthase Assay Protocol. (n.d.). University of Wisconsin-Madison.

- Acetyl-CoA is a key molecule for nephron progenitor cell pool maintenance. (2023).

- Accurate acetyl-CoA Assay Kit Review. (2021). Biocompare.

-

Effect of Histone Acetylation Modification with Sodium Butyrate, a Histone Deacetylase Inhibitor, on Cell Cycle, Apoptosis, Ploidy and Gene Expression in Porcine Fetal Fibroblasts. (2016). Journal of Reproduction and Development, 62(6), 575-583. Available at: [Link]

-

A Futile Metabolic Cycle of Fatty Acyl Coenzyme A (Acyl-CoA) Hydrolysis and Resynthesis in Corynebacterium glutamicum and Its Disruption Leading to Fatty Acid Production. (2016). Applied and Environmental Microbiology, 82(13), 3849-3858. Available at: [Link]

- Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A. (n.d.).

-

A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. (2019). Metabolites, 9(11), 256. Available at: [Link]

-

Solubility-pH profiles of a free base and its salt: sibutramine as a case study. (2017). ADMET & DMPK, 5(4), 253-256. Available at: [Link]

-

Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc)2 from Chitin. (2015). Molecules, 20(10), 18425-18437. Available at: [Link]

-

Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. (2023). Metabolites, 13(10), 1069. Available at: [Link]

-

Effect of Salt on the Binding of the Linker Histone H1 to DNA and Nucleosomes. (2007). DNA and Cell Biology, 26(6), 445-452. Available at: [Link]

-

Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. (2018). ACS Omega, 3(7), 8046-8057. Available at: [Link]

-

Adenosine triphosphate. (n.d.). In Wikipedia. Retrieved from [Link]

-

Effect of salt on the binding of the linker histone H1 to DNA and nucleosomes. (2007). DNA and Cell Biology, 26(6), 445-452. Available at: [Link]

-

Probing Enzymatic Acetylation Events in Real Time With NMR Spectroscopy: Insights Into Acyl‐Cofactor Dependent p300 Modification of Histone H4. (2020). Chemistry – A European Journal, 26(33), 7386-7390. Available at: [Link]

- Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. (2017). Semantic Scholar.

- Acetyl-CoA Assay Kit. (n.d.). Novus Biologicals.

- Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. (2010). American Pharmaceutical Review.

-

Worth its salt: a histone acetyltransferase gene enhances salt tolerance in bread wheat. (2021). The Plant Cell, 33(4), 823-825. Available at: [Link]

- Technical Manual Acetyl-CoA Colorimetric Assay Kit. (n.d.). Assay Genie.

- Real-Time NMR-Based Drug Discovery to Identify Inhibitors against Fatty Acid Synthesis in Living Cancer Cells. (2021). ChemRxiv.

-

Valproate. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. revvity.com [revvity.com]

- 5. pharmtech.com [pharmtech.com]

- 6. researchgate.net [researchgate.net]

- 7. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Pathway Applications of Acetyl Coenzyme A Sodium Salt: A Technical Guide

Executive Summary

Acetyl Coenzyme A (Acetyl-CoA) is the central metabolic hub linking glycolysis, lipid metabolism, and protein acetylation.[1][2][3][4][5][6][7][8] For research and drug development applications, the sodium salt form (Acetyl-CoA Na) is the preferred reagent due to its enhanced stability and aqueous solubility compared to the free acid.[3][4] This guide details the technical application of Acetyl-CoA sodium salt in in vitro enzymatic assays, metabolic flux analysis, and epigenetic screening, providing researchers with validated protocols for investigating metabolic dysregulation in cancer and metabolic diseases.[3][4]

Chemical Properties & Reagent Handling

Why the Sodium Salt?

Acetyl-CoA in its free acid form is unstable and prone to rapid hydrolysis. The sodium salt (typically trisodium,

Stability & Storage Protocol

-

Lyophilized Powder: Store at -20°C. Stable for

4 years if desiccated.[3][6] -

Stock Solution Preparation:

-

Reconstitute in deionized water or 50 mM HEPES (pH 7.5) . Avoid phosphate buffers for long-term storage as they can accelerate hydrolysis.[3][6]

-

Concentration: Prepare a 10 mM or 20 mM stock.

-

Aliquoting: Single-use aliquots (e.g., 20–50

L) are mandatory.[3][4][6] Repeated freeze-thaw cycles degrade the high-energy thioester bond.[3][6] -

Verification: Verify concentration spectrophotometrically using the extinction coefficient

.[3][4][6]

-

The Metabolic Nexus: Pathway Integration

Acetyl-CoA drives three critical physiological engines. In drug development, these pathways are targeted to modulate metabolic flexibility and gene expression.[4]

Figure 1: The central role of Acetyl-CoA in cellular metabolism.[1][2][3][4][6][8][9] The sodium salt reagent is used to reconstitute these pathways in vitro.

Core Application: In Vitro Histone Acetyltransferase (HAT) Assays

Dysregulated acetylation is a hallmark of cancer.[3][4][6][10] Screening for HAT inhibitors requires a robust in vitro system where Acetyl-CoA Na serves as the essential acetyl donor.

Experimental Logic

Since Acetyl-CoA is membrane-impermeable, whole-cell assays rely on metabolic precursors (acetate).[3][4][6] For precise kinetic characterization (

Protocol: Fluorometric HAT Activity Assay

Objective: Measure HAT activity by detecting the release of Coenzyme A (CoA-SH) upon acetylation of a histone substrate.[3][4][6]

Reagents:

-

Substrate: Histone H3 or H4 peptide (biotinylated for capture if needed).[3][4][6]

-

Detection: Thiol-sensitive fluorophore (e.g., CPM or commercial developer) that reacts with free CoA-SH.[3][4][6]

Step-by-Step Methodology:

-

Buffer Preparation:

-

Compound Incubation (For Inhibitor Screening):

-

Reaction Initiation:

-

Kinetic Readout:

Data Analysis & Quality Control:

-

Background Control: Enzyme + Acetyl-CoA (No Peptide).[3][4][6] Measures intrinsic hydrolysis.[3][4][6]

-

Z-Factor: Must be > 0.5 for high-throughput screening.[3][6]

Figure 2: Workflow for Fluorometric HAT Inhibitor Screening using Acetyl-CoA Na.

Core Application: Fatty Acid Synthase (FASN) Screening

FASN is upregulated in many solid tumors.[3][4][6] Acetyl-CoA Na is the primer substrate for this pathway.

Protocol Differences:

-

Substrates: Requires Acetyl-CoA Na (Primer) AND Malonyl-CoA (Extender) + NADPH (Reductant).[3][4][6]

-

Readout: Spectrophotometric decrease in NADPH absorbance at 340 nm .

-

Critical Note: Acetyl-CoA concentration must be saturating (typically 10-fold above

) to ensure Malonyl-CoA or NADPH is the rate-limiting factor if measuring elongation kinetics.[3][4][6]

Quantitative Data Summary

| Parameter | Acetyl-CoA Sodium Salt | Acetyl-CoA Free Acid | Relevance |

| Solubility | > 50 mg/mL ( | Low / Variable | High solubility allows concentrated stock prep for HTS.[3][4][6] |

| Stability (Solid) | High (-20°C, Desiccated) | Low (Hygroscopic) | Sodium salt prevents spontaneous hydrolysis.[3][4][6] |

| pH Stability | Optimal pH 2–5 (Storage) | Unstable > pH 7 | Store stocks slightly acidic; buffer to pH 7-8 only during assay. |

| Typical Km (HATs) | 3 – 10 | N/A | Assay concentrations usually set at 2-3x Km (e.g., 20 |

References

-

Pietrocola, F., et al. (2015).[3][4][6] "Acetyl Coenzyme A: A Central Metabolite and Second Messenger."[2][4] Cell Metabolism. Retrieved from [Link]

-

Lalonde, M. E., et al. (2014).[3][4][6] "In Vitro Histone Acetyltransferase Assays." Methods in Enzymology. Retrieved from [Link]

-

Kuhajda, F. P. (2000).[3][4][6] "Fatty-acid synthase and human cancer: new perspectives on its role in tumor biology."[3][6] Nutrition.[3][4][6][7] Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 5. Metabolic and Cellular Compartments of Acetyl-CoA in the Healthy and Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. The Vital Role of Acetyl Coenzyme a in Metabolism - Oreate AI Blog [oreateai.com]

- 8. Acetyl-CoA - Wikipedia [en.wikipedia.org]

- 9. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]

- 10. pure.ul.ie [pure.ul.ie]

- 11. content.abcam.com [content.abcam.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

The Lynchpin of Epigenetic Regulation: A Technical Guide to Acetyl Coenzyme A Sodium Salt as a Donor for Histone Acetylation

For researchers, scientists, and drug development professionals navigating the intricate world of epigenetics, understanding the nuances of histone acetylation is paramount. This post-translational modification, a cornerstone of gene regulation, is fundamentally dependent on the availability of a single, critical molecule: acetyl coenzyme A (acetyl-CoA). This in-depth technical guide provides a comprehensive overview of acetyl coenzyme A sodium salt, the primary acetyl donor for histone acetyltransferases (HATs), offering both foundational knowledge and practical insights for its effective use in research and drug discovery.

Introduction: The Acetyl Group Economy and its Impact on the Genome

Histone acetylation is a dynamic and reversible process that plays a pivotal role in modulating chromatin structure and, consequently, gene expression.[1][2] The transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails neutralizes their positive charge, weakening the interaction between histones and the negatively charged DNA backbone.[2][3] This leads to a more relaxed chromatin conformation, known as euchromatin, which is generally associated with transcriptional activation.[2] Conversely, the removal of these acetyl marks by histone deacetylases (HDACs) results in a more condensed chromatin state, or heterochromatin, leading to transcriptional repression.

At the heart of this regulatory network lies acetyl-CoA, a central metabolite at the crossroads of cellular metabolism, linking glycolysis, fatty acid oxidation, and amino acid catabolism to epigenetic control.[4][5] The sodium salt of acetyl-CoA is the most commonly used form in biochemical assays due to its stability and solubility in aqueous solutions.[6] This guide will delve into the technical aspects of utilizing acetyl-CoA sodium salt as the indispensable acetyl donor for in vitro and cellular studies of histone acetylation.

Acetyl Coenzyme A Sodium Salt: Profile of the Acetyl Donor

Acetyl coenzyme A is a complex molecule comprising an acetyl group linked via a high-energy thioester bond to coenzyme A.[7] The sodium salt form is typically a white powder, and its key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C23H35N7O17P3SNa3 |

| Molecular Weight | 875.51 g/mol |

| CAS Number | 102029-73-2 |

| Appearance | White powder |

| Solubility | Soluble in water (up to 50 mg/mL) |

| Storage | Store desiccated at -20°C |

Data compiled from various sources.[6][7][8][9]

Stability and Handling Considerations:

-

Aqueous Solutions: Aqueous solutions of acetyl-CoA sodium salt are stable for a maximum of two weeks when stored in aliquots at -20°C.[9]

-

pH Sensitivity: The compound is most stable in neutral to moderately acidic solutions (pH 3.5-5.0) and can even withstand short periods of heating to 100°C within this pH range.[9] However, it hydrolyzes rapidly in strongly acidic or alkaline solutions.[9]

-

Purity: For enzymatic assays, it is crucial to use high-purity acetyl-CoA, typically ≥93% as determined by HPLC, to ensure accurate and reproducible results.[6][10]

The Enzymatic Heart of Acetylation: The HAT-Mediated Reaction

Histone acetyltransferases (HATs) are the enzymes responsible for catalyzing the transfer of the acetyl group from acetyl-CoA to specific lysine residues on histone proteins.[1][11] This reaction is central to understanding the functional consequences of histone acetylation and is the basis for most in vitro assays.

Caption: The enzymatic transfer of an acetyl group from acetyl-CoA to a histone lysine residue by a histone acetyltransferase (HAT).

In-Vitro Histone Acetyltransferase (HAT) Assays: A Step-by-Step Guide

In vitro HAT assays are fundamental for characterizing the activity of HAT enzymes, screening for inhibitors or activators, and determining enzyme kinetics. A common and robust method is the radioactive filter-binding assay, which utilizes [3H]-acetyl-CoA.

Experimental Workflow:

Caption: A typical workflow for a radioactive in-vitro histone acetyltransferase (HAT) assay.

Detailed Protocol: Radioactive Filter-Binding HAT Assay

This protocol is a generalized example and should be optimized for the specific HAT enzyme and substrate being investigated.

Reagents:

-

HAT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, 0.1 mM EDTA.

-

HAT Enzyme: Purified recombinant HAT enzyme of interest.

-

Histone Substrate: Histone H3 or H4 peptide, or full-length histones.

-

[3H]-Acetyl Coenzyme A: Radiolabeled acetyl-CoA with a known specific activity.

-

Unlabeled Acetyl Coenzyme A Sodium Salt: For determining Km values and for negative controls.

-

Stop Solution: Acetic acid or isopropanol.

-

Wash Buffer: 50 mM sodium carbonate/bicarbonate buffer (pH 9.2).

-

Scintillation Cocktail.

-

P81 Phosphocellulose Filter Paper.

Procedure: [11]

-

Reaction Preparation: In a microplate, combine the HAT assay buffer, HAT enzyme, and histone substrate. If screening for inhibitors, add the test compounds at this stage.

-

Pre-incubation: Incubate the mixture for 10-15 minutes at the optimal reaction temperature (e.g., 30°C) to allow for compound binding to the enzyme.

-

Reaction Initiation: Start the reaction by adding [3H]-acetyl-CoA. The final concentration of acetyl-CoA should be optimized based on the Km of the enzyme.

-

Incubation: Allow the reaction to proceed for a defined period (e.g., 10-30 minutes) at the optimal temperature. Ensure the reaction is in the linear range.

-

Quenching: Stop the reaction by adding an equal volume of stop solution.

-

Substrate Capture: Spot an aliquot of the quenched reaction mixture onto a P81 phosphocellulose filter paper. The positively charged paper will bind the negatively charged histone substrate.

-

Washing: Wash the filter paper multiple times with the wash buffer to remove any unincorporated [3H]-acetyl-CoA.

-

Detection: Place the dried filter paper in a scintillation vial with scintillation cocktail and quantify the amount of incorporated radioactivity using a scintillation counter.

Data Analysis:

The measured counts per minute (CPM) are directly proportional to the HAT activity. For inhibitor screening, the percentage of inhibition can be calculated relative to a vehicle control. For kinetic studies, varying the substrate concentrations will allow for the determination of Km and Vmax values.

Cellular and In-Vivo Context: The Complexity of Acetyl-CoA Pools

While in vitro assays provide valuable mechanistic insights, it is crucial to consider the cellular context. The availability of acetyl-CoA for histone acetylation in vivo is dynamically regulated and compartmentalized.[4]

Caption: Simplified overview of the major pathways contributing to the nucleocytosolic acetyl-CoA pool for histone acetylation.

The primary source of nucleocytosolic acetyl-CoA for histone acetylation is derived from mitochondrial citrate, which is exported to the cytoplasm and then converted to acetyl-CoA by ATP-citrate lyase (ACLY).[4] Another key enzyme, acetyl-CoA synthetase short-chain family member 2 (ACSS2), can generate acetyl-CoA from acetate, particularly under specific cellular conditions.[4]

For researchers investigating histone acetylation in a cellular context, it is important to recognize that perturbations in metabolic pathways can significantly impact the levels of acetyl-CoA and, consequently, global histone acetylation.

Applications in Drug Discovery and Beyond

The use of acetyl-CoA sodium salt in HAT assays is a cornerstone of epigenetic drug discovery. These assays are routinely employed to:

-

Identify and characterize novel HAT inhibitors: These compounds have therapeutic potential in various diseases, including cancer.

-

Screen for HAT activators: Enhancing HAT activity may be beneficial in neurodegenerative disorders and other conditions associated with hypoacetylation.

-

Elucidate the mechanism of action of epigenetic drugs: Understanding how compounds affect HAT activity is crucial for their development.

-

Probe the substrate specificity of different HATs: By using various histone peptides as substrates, researchers can determine the lysine residue preferences of specific HAT enzymes.

Troubleshooting and Self-Validating Systems

Common Experimental Challenges and Solutions:

| Challenge | Potential Cause | Recommended Solution |

| High background signal | Incomplete washing of unincorporated [3H]-acetyl-CoA | Increase the number and duration of wash steps. Ensure the pH of the wash buffer is appropriate. |

| Low signal-to-noise ratio | Suboptimal enzyme or substrate concentration, or inactive enzyme | Optimize enzyme and substrate concentrations. Verify enzyme activity with a positive control. |

| High variability between replicates | Pipetting errors, inconsistent incubation times | Use calibrated pipettes and ensure precise timing of reaction steps. |

| Assay interference from compounds | Compound fluorescence, quenching, or non-specific binding | Perform counter-screens to identify and exclude interfering compounds. |

To ensure the trustworthiness of experimental data, protocols should be designed as self-validating systems. This includes:

-

Positive and negative controls: Always include a known active HAT enzyme as a positive control and a reaction without enzyme or with a known inhibitor as a negative control.

-

Linearity of the reaction: Confirm that the assay is being conducted within the linear range of both time and enzyme concentration.

-

Orthogonal assays: Validate hits from primary screens using a different assay format (e.g., an antibody-based ELISA or a mass spectrometry approach) to rule out artifacts.[11]

Conclusion: The Enduring Importance of a Fundamental Molecule

Acetyl coenzyme A sodium salt is more than just a reagent; it is the essential fuel for the epigenetic machinery that governs histone acetylation. A thorough understanding of its properties, handling, and application in well-designed assays is fundamental for any researcher aiming to unravel the complexities of gene regulation and develop novel therapeutic strategies targeting the epigenome. By employing the technical insights and robust protocols outlined in this guide, scientists can ensure the accuracy and reliability of their findings in this dynamic and impactful field.

References

- Wellen, K. E., & Thompson, C. B. (2012). A two-way street: reciprocal regulation of metabolism and signalling. Nature Reviews Molecular Cell Biology, 13(4), 270–276.

- Gao, Y., et al. (2016). Acetyl-CoA Carboxylase Regulates Global Histone Acetylation. Molecular and Cellular Biology, 36(19), 2413–2424.

- Shahbazian, M. D., & Grunstein, M. (2007). Functions of site-specific histone acetylation and deacetylation. Annual Review of Biochemistry, 76, 75–100.

- Berndsen, C. E., & Denu, J. M. (2005). Acetyl Coenzyme A Stimulates RNA Polymerase II Transcription and Promoter Binding by Transcription Factor IID in the Absence of Histones. Journal of Biological Chemistry, 280(5), 3465–3470.

- Schwartz, B., et al. (2017). Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. In High-Throughput Screening for Food Safety Assessment (pp. 209-236). Royal Society of Chemistry.

-

Wikipedia. (2023, October 27). Histone acetyltransferase. Retrieved from [Link]

- Newman, J. C., & Verdin, E. (2021). Acetyl-CoA Metabolism and Histone Acetylation in the Regulation of Aging and Lifespan. Antioxidants & Redox Signaling, 34(10), 786–809.

-

PubChem. (n.d.). Acetyl coenzyme A sodium salt. Retrieved from [Link]

-

Wikipedia. (2023, November 1). Histone acetylation and deacetylation. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Product Information: Acetyl Coenzyme A Trisodium Salt.

- McDonnell, E., et al. (2016). The many metabolic sources of acetyl-CoA to support histone acetylation and influence cancer progression. Molecular & Cellular Oncology, 3(3), e1139223.

Sources

- 1. Histone acetyltransferase - Wikipedia [en.wikipedia.org]

- 2. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Acetyl-CoA Metabolism and Histone Acetylation in the Regulation of Aging and Lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetyl-CoA Metabolism and Histone Acetylation in the Regulation of Aging and Lifespan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. abmole.com [abmole.com]

- 8. Acetyl coenzyme A sodium salt | C23H38N7NaO17P3S | CID 16218868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 乙酰辅酶A 三钠盐 ≥93% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 11. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Thermodynamic Properties of Acetyl Coenzyme A Sodium Salt Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl coenzyme A (Acetyl-CoA) stands as a linchpin of cellular metabolism, participating in a vast array of biochemical reactions central to energy production and biosynthesis. Its metabolic significance is fundamentally rooted in the high-energy nature of its thioester bond. The hydrolysis of this bond is a highly exergonic process, releasing a substantial amount of free energy that the cell harnesses to drive otherwise unfavorable reactions. This technical guide provides an in-depth exploration of the thermodynamic properties governing the hydrolysis of Acetyl-CoA. We will dissect the Gibbs free energy, enthalpy, and entropy changes associated with this critical reaction, detail field-proven experimental methodologies for their determination, and explore the underlying chemical principles and profound biological implications for researchers and drug developers.

Introduction: The Central Role of Acetyl-CoA in Metabolism

Acetyl Coenzyme A is a pivotal molecule in metabolism, acting as a hub for the processing of carbohydrates, fats, and proteins.[1] Its primary function is to convey the acetyl group to the citric acid cycle, where it is oxidized for energy production.[1][2][3] The structure of Acetyl-CoA features an acetyl group linked to the sulfhydryl group of coenzyme A via a thioester bond.[1][4] It is this specific linkage that confers upon Acetyl-CoA its characteristic "high-energy" status, a property not of a single bond but of the significant negative free energy change upon its hydrolysis.[1][5]

The reaction for the hydrolysis is as follows:

Acetyl-CoA + H₂O → Acetate + CoA-SH + H⁺

Understanding the thermodynamics of this reaction is crucial for comprehending how metabolic pathways are regulated and how energy is efficiently transferred within the cell.

Thermodynamic Landscape of Acetyl-CoA Hydrolysis

The spontaneity and energy-releasing nature of Acetyl-CoA hydrolysis are quantitatively described by its core thermodynamic parameters. The process is characterized by a large, negative change in Gibbs free energy (ΔG), indicating a highly favorable reaction under cellular conditions.

The Energetic Currency: Gibbs Free Energy (ΔG°')

The standard Gibbs free energy change (ΔG°') for the hydrolysis of Acetyl-CoA is a key indicator of its high group transfer potential. This value represents the maximum amount of non-expansion work that can be extracted from the reaction at standard conditions (25 °C, 1 M concentration of reactants and products, pH 7.0). The hydrolysis of the thioester bond is highly exergonic, releasing a significant amount of energy.[1]

Numerous studies have established the ΔG°' for Acetyl-CoA hydrolysis to be in the range of -30 to -32 kJ/mol (-7.2 to -7.7 kcal/mol).[6][7][8] This value places Acetyl-CoA in the category of "high-energy" compounds, comparable to the hydrolysis of ATP to ADP. This large negative ΔG°' is what allows the transfer of the acetyl group to be a thermodynamically favorable process in various biosynthetic reactions.[9]

Enthalpy (ΔH°') and Entropy (ΔS°') Contributions

While ΔG°' provides the overall picture of reaction spontaneity, the changes in enthalpy (ΔH°') and entropy (ΔS°') offer deeper insight into the process.

-

Enthalpy (ΔH°'): This represents the change in heat content of the system during the reaction. The hydrolysis of the thioester bond is an exothermic process, meaning it releases heat into the surroundings, resulting in a negative ΔH°'.

-

Entropy (ΔS°'): This measures the change in disorder or randomness of the system. The hydrolysis of one molecule of Acetyl-CoA yields two product molecules (acetate and Coenzyme A), generally leading to an increase in the entropy of the system (a positive ΔS°').

The relationship between these parameters is defined by the Gibbs-Helmholtz equation:

ΔG°' = ΔH°' - TΔS°'

Both the negative enthalpy change from bond cleavage and the positive entropy change from an increase in the number of molecules contribute to the large negative Gibbs free energy change, making the hydrolysis reaction so favorable.

Summary of Thermodynamic Parameters

The following table summarizes the key quantitative thermodynamic data for the hydrolysis of Acetyl-CoA.

| Thermodynamic Parameter | Typical Value (kJ/mol) | Typical Value (kcal/mol) | Significance |

| ΔG°' (Gibbs Free Energy) | -31.5[1] | ~ -7.5[8][9] | Indicates a highly spontaneous and exergonic reaction, providing the driving force for metabolic pathways. |

| ΔH°' (Enthalpy) | Negative (Exothermic) | Negative (Exothermic) | Heat is released during the breaking of the thioester bond. |

| ΔS°' (Entropy) | Positive | Positive | The system becomes more disordered as one reactant forms multiple products. |

Experimental Determination of Thermodynamic Properties

The direct and accurate measurement of the heat changes associated with biochemical reactions is paramount for determining their thermodynamic profiles. Isothermal Titration Calorimetry (ITC) is a powerful and widely used technique for this purpose, as it allows for the simultaneous determination of multiple thermodynamic parameters in a single experiment.[10][11]

Principle of Isothermal Titration Calorimetry (ITC)

Causality Behind Experimental Choice: ITC is the gold standard for characterizing binding interactions and enzyme kinetics because it directly measures the heat released or absorbed during a reaction.[10][12] This provides a direct measurement of the enthalpy of reaction (ΔH). From the binding constant (K), which can also be determined from the ITC data, the Gibbs free energy (ΔG) can be calculated (ΔG = -RTlnK). Subsequently, the entropy (ΔS) can be determined using the Gibbs-Helmholtz equation. This ability to obtain a complete thermodynamic profile in one experiment makes ITC a highly efficient and informative technique.[11][13]

An ITC instrument consists of two cells, a reference cell and a sample cell, enclosed in an adiabatic jacket.[10] The reference cell typically contains water, while the sample cell contains one of the reactants (e.g., a solution of Acetyl-CoA). The other reactant is placed in a syringe and injected into the sample cell in small aliquots. Any heat change in the sample cell due to the reaction is detected by sensitive thermoelectric devices, and a feedback system maintains a constant temperature between the two cells.[10][12] The power required to maintain this thermal equilibrium is measured and is proportional to the heat of reaction.

Detailed Experimental Protocol: ITC Analysis of Acetyl-CoA Hydrolysis

This protocol outlines the determination of the enthalpy of hydrolysis for Acetyl-CoA sodium salt using an enzyme-catalyzed reaction.

Objective: To measure the enthalpy of hydrolysis (ΔH) of Acetyl-CoA.

Materials:

-

Isothermal Titration Calorimeter

-

Acetyl-CoA sodium salt (high purity)

-

A suitable thioesterase enzyme (e.g., Acetyl-CoA hydrolase)

-

Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

Deionized water

-

Standard laboratory glassware and pipettes

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of Acetyl-CoA sodium salt in the reaction buffer. The concentration should be accurately determined, for example, by UV-Vis spectrophotometry.

-

Prepare a solution of the thioesterase enzyme in the same reaction buffer. The enzyme concentration should be sufficient to ensure complete hydrolysis of the injected Acetyl-CoA within the measurement time frame.

-

Crucial Point: Both the enzyme and substrate solutions must be in an identical buffer to minimize heats of dilution, which can interfere with the measurement.[13] Dialyze both solutions against the same buffer batch for best results.

-

-

Instrument Setup:

-

Thoroughly clean the sample cell and syringe with deionized water and then with the reaction buffer to remove any contaminants.[10]

-

Set the experimental temperature (e.g., 25°C or 37°C).

-

Set the stirring speed to ensure rapid mixing without generating significant frictional heat.

-

Equilibrate the instrument until a stable baseline is achieved.

-

-

Titration Experiment:

-

Load the thioesterase solution into the sample cell (typically ~200-300 µL).[13]

-

Load the Acetyl-CoA solution into the injection syringe (typically ~40-100 µL).[13]

-

Perform a series of small injections (e.g., 2-5 µL) of the Acetyl-CoA solution into the sample cell.

-

Record the heat change after each injection. The raw data will be a series of peaks, where the area of each peak corresponds to the total heat evolved during the reaction of that aliquot.

-

-

Data Analysis:

-

Integrate the area under each injection peak to determine the heat released (q).

-

The enthalpy of hydrolysis (ΔH) is calculated by dividing the heat released by the number of moles of Acetyl-CoA injected in each aliquot.

-

Perform a control experiment by injecting Acetyl-CoA into the buffer alone (without the enzyme) to measure the heat of dilution, which should be subtracted from the experimental data.

-

Self-Validation: The consistency of the calculated ΔH value across multiple injections serves as an internal validation of the data. Furthermore, performing the experiment at different reactant concentrations should yield the same ΔH value, confirming the accuracy of the measurement.

Workflow Visualization: ITC Experiment

The following diagram illustrates the key stages of the Isothermal Titration Calorimetry workflow for determining the thermodynamics of Acetyl-CoA hydrolysis.

Caption: Workflow for ITC analysis of Acetyl-CoA hydrolysis.

Mechanistic Insights and Biological Implications

The large, negative ΔG°' of Acetyl-CoA hydrolysis is not just a numerical curiosity; it is a direct consequence of the chemical nature of the thioester bond and is fundamental to its biological role.

The Thioester Bond: A Source of Metabolic Energy

The thioester bond is considered "high-energy" because its hydrolysis is more exergonic than that of an oxygen ester. The primary reason for this difference lies in the resonance stabilization of the reactants and products.[14]

-

Oxygen Esters: The carboxylate group of an oxygen ester is stabilized by resonance, where the lone pair of electrons on the ester oxygen can delocalize to form a double bond with the carbonyl carbon.

-

Thioesters: In a thioester, the overlap between the 3p orbital of the sulfur atom and the 2p orbital of the carbon atom is much less effective than the 2p-2p overlap in an oxygen ester.[14] This results in significantly less resonance stabilization of the thioester bond itself.

Consequently, there is a larger difference in the stability between the reactant (the thioester) and the products (the carboxylate anion and the thiol), which are both highly resonance-stabilized. This greater energy difference results in a more negative ΔG°' upon hydrolysis.[14]

Coupling of Hydrolysis to Drive Biosynthesis

In the cell, the hydrolysis of Acetyl-CoA is rarely a standalone reaction. Instead, the energy released is coupled to drive thermodynamically unfavorable reactions. A prime example is the first step of the citric acid cycle, catalyzed by citrate synthase.[2]

Reaction: Oxaloacetate + Acetyl-CoA + H₂O → Citrate + CoA-SH

In this reaction, the formation of citrate from oxaloacetate and acetate is energetically unfavorable. However, the reaction proceeds by using the energy stored in the thioester bond of Acetyl-CoA. The overall reaction is the sum of the unfavorable synthesis and the highly favorable thioester hydrolysis, resulting in a net negative ΔG°', thus driving the reaction forward.[5] This principle of energetic coupling is a cornerstone of metabolic control and biosynthesis.

Visualization of Energetic Coupling

The diagram below illustrates the principle of how the exergonic hydrolysis of Acetyl-CoA can drive an endergonic biosynthetic reaction.

Caption: Energetic coupling in the citrate synthase reaction.

Conclusion

The thermodynamic properties of Acetyl-CoA hydrolysis are fundamental to its central role in cellular metabolism. The highly exergonic nature of the thioester bond cleavage, quantified by a large negative Gibbs free energy change, provides the chemical potential necessary to drive numerous biosynthetic pathways, most notably the citric acid cycle. Techniques like Isothermal Titration Calorimetry provide a robust framework for the direct measurement of these thermodynamic parameters, offering critical data for researchers in basic science and drug development. A thorough understanding of these energetic principles is indispensable for manipulating metabolic pathways and for the rational design of therapeutic agents that target enzymes involved in Acetyl-CoA metabolism.

References

-

Brainly. (2023, February 13). The ΔG'° values for the two reactions shown below are given: Oxaloacetate + acetyl-CoA + H2O→citrate + CoASH... Retrieved from [Link]

-

Chegg. (2022, February 23). The standard free energy change of the hydrolysis of acetyl-CoA to acetate and COA is -31.4 kJ/mole. Retrieved from [Link]

-

Grokipedia. Acetyl-CoA hydrolase. Retrieved from [Link]

-

Filo. (2025, June 15). The standard free energy of hydrolysis of acetyl CoA is -7.8 kcal/mole. Retrieved from [Link]

-

Wikipedia. Acetyl-CoA. Retrieved from [Link]

-

Quora. (2021, June 7). Why does a thioester release more energy than a normal ester when undergoing hydrolysis? Retrieved from [Link]

-

Biology LibreTexts. (2026, January 19). 16.2: Reactions of the Citric Acid Cycle. Retrieved from [Link]

-

Baggott, J. (1998). Fatty Acids -- Role of CoA: Answer. Retrieved from [Link]

-

Khan Academy. The citric acid cycle. Retrieved from [Link]

-

Wikipedia. Citric acid cycle. Retrieved from [Link]

-

TA Instruments. Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

-

Harvard Medical School. Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

-

Wikipedia. Thioester. Retrieved from [Link]

-

YouTube. (2023, October 24). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

-

JOVE. Isothermal titration calorimetry. Retrieved from [Link]

Sources

- 1. Acetyl-CoA - Wikipedia [en.wikipedia.org]

- 2. Khan Academy [khanacademy.org]

- 3. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 4. Thioester - Wikipedia [en.wikipedia.org]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. brainly.com [brainly.com]

- 7. grokipedia.com [grokipedia.com]

- 8. The standard free energy of hydrolysis of acetyl CoA is -7.8 kcal/mole. T.. [askfilo.com]

- 9. quora.com [quora.com]

- 10. tainstruments.com [tainstruments.com]

- 11. zaguan.unizar.es [zaguan.unizar.es]

- 12. youtube.com [youtube.com]

- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 14. Fatty Acids -- Role of CoA: Answer [library.med.utah.edu]

Harnessing the Hub of Metabolism: The Role of Acetyl-CoA Sodium Salt in Fatty Acid Biosynthesis Research

An In-depth Technical Guide for Researchers

Abstract

Acetyl-Coenzyme A (Acetyl-CoA) stands at a critical metabolic crossroads, linking the catabolism of carbohydrates, amino acids, and fats with a host of anabolic pathways. Its role as the fundamental two-carbon donor for de novo fatty acid synthesis places it at the core of cellular energy storage and membrane biogenesis. For researchers in metabolic diseases and drug development, understanding and manipulating the pathways governed by Acetyl-CoA is paramount. This guide provides a comprehensive technical overview of Acetyl-CoA's function in fatty acid biosynthesis, focusing on the practical application of its stable sodium salt form in experimental settings. We will delve into the key enzymatic control points, provide field-proven experimental protocols, and discuss the therapeutic implications of targeting this vital pathway.

The Biochemical Nexus: Acetyl-CoA's Central Position